REACTION_CXSMILES
|
C1(=O)[O:6][C:4](=[O:5])[C:3]2=CC=CC=[C:2]12.[C:12]1(=[O:22])[O:17][C:15](=O)[CH:14]2[CH2:18][CH2:19][CH2:20]CC12>>[C:4]([OH:6])(=[O:5])[CH:3]=[CH2:2].[C:12]1(=[O:22])[O:17][CH2:15][CH2:14][CH2:18][CH2:19][CH2:20]1 |f:2.3|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
19.25 g
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
The product was recovered
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Type
|
CUSTOM
|
Details
|
measured at 25° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C1(CCCCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |